molecular formula C18H18ClN5O B4376689 [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

Cat. No.: B4376689
M. Wt: 355.8 g/mol
InChI Key: GGYPUNRAYONPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a pyrazolo[1,5-a]pyrimidin-2-ylmethanone moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution reactions. The final step involves the coupling of the pyrazolo[1,5-a]pyrimidin-2-ylmethanone moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and catalysts to enhance reaction rates and selectivity.

Major Products

Scientific Research Applications

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-13-3-4-14(19)11-16(13)22-7-9-23(10-8-22)18(25)15-12-17-20-5-2-6-24(17)21-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYPUNRAYONPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 6
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

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